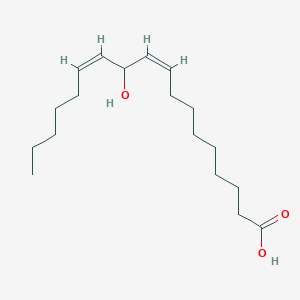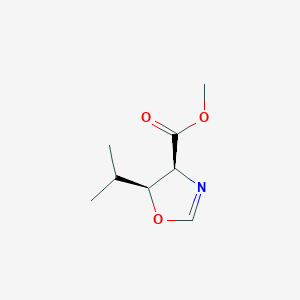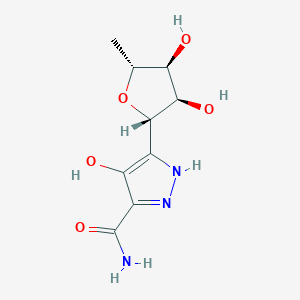
5'-Deoxypyrazofurin
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5'-Deoxypyrazofurin (5'-DPF) is a synthetic pyrazole derivative that has been extensively studied for its potential applications in cancer therapy and antiviral treatments. This compound has been shown to exhibit potent cytotoxic effects on cancer cells by inhibiting key enzymes involved in nucleotide biosynthesis. The purpose of
Applications De Recherche Scientifique
5'-DPF has been extensively studied for its potential applications in cancer therapy and antiviral treatments. In cancer therapy, 5'-DPF has been shown to inhibit key enzymes involved in nucleotide biosynthesis, such as orotate phosphoribosyltransferase and thymidine phosphorylase. This inhibition leads to a decrease in the intracellular levels of nucleotides, which ultimately results in cell death. In antiviral treatments, 5'-DPF has been shown to inhibit the replication of RNA viruses such as influenza A virus and human immunodeficiency virus (HIV).
Mécanisme D'action
The mechanism of action of 5'-DPF involves the inhibition of key enzymes involved in nucleotide biosynthesis. Specifically, 5'-DPF inhibits orotate phosphoribosyltransferase and thymidine phosphorylase, which are involved in the synthesis of pyrimidine nucleotides. This inhibition leads to a decrease in the intracellular levels of nucleotides, which ultimately results in cell death.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5'-DPF are primarily related to its inhibition of nucleotide biosynthesis. This inhibition leads to a decrease in the intracellular levels of nucleotides, which ultimately results in cell death. Additionally, 5'-DPF has been shown to exhibit antiviral properties by inhibiting the replication of RNA viruses such as influenza A virus and HIV.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 5'-DPF in lab experiments is its potent cytotoxic effects on cancer cells. This makes it a useful tool for studying the mechanisms of cell death and identifying potential targets for cancer therapy. Additionally, 5'-DPF has been shown to exhibit antiviral properties, which makes it a useful tool for studying the replication of RNA viruses.
One limitation of using 5'-DPF in lab experiments is its potential toxicity to normal cells. This can make it difficult to study the effects of 5'-DPF on cancer cells in vivo. Additionally, the synthesis of 5'-DPF can be challenging, which can limit its availability for lab experiments.
Orientations Futures
There are several potential future directions for research on 5'-DPF. One direction is to further investigate its potential applications in cancer therapy. Specifically, researchers could explore the use of 5'-DPF in combination with other cancer treatments to enhance its cytotoxic effects. Another direction is to investigate the potential use of 5'-DPF as an antiviral treatment for RNA viruses such as influenza A virus and HIV. Finally, researchers could explore the potential use of 5'-DPF as a tool for studying the mechanisms of cell death and identifying potential targets for cancer therapy.
Méthodes De Synthèse
The synthesis of 5'-DPF involves the reaction of 2,4-dioxo-5-pyrazolidinylamine with ethyl chloroformate in the presence of triethylamine. This reaction produces 5'-DPF as a white crystalline solid with a melting point of 238-240°C. The yield of this reaction is typically around 50-60%, and the purity of the final product can be improved through recrystallization.
Propriétés
Numéro CAS |
143645-19-6 |
|---|---|
Nom du produit |
5'-Deoxypyrazofurin |
Formule moléculaire |
C9H13N3O5 |
Poids moléculaire |
243.22 g/mol |
Nom IUPAC |
3-[(2S,3R,4S,5R)-3,4-dihydroxy-5-methyloxolan-2-yl]-4-hydroxy-1H-pyrazole-5-carboxamide |
InChI |
InChI=1S/C9H13N3O5/c1-2-5(13)7(15)8(17-2)3-6(14)4(9(10)16)12-11-3/h2,5,7-8,13-15H,1H3,(H2,10,16)(H,11,12)/t2-,5-,7-,8+/m1/s1 |
Clé InChI |
ZDFJFGFVFKMTSC-FLLFQEBCSA-N |
SMILES isomérique |
C[C@@H]1[C@H]([C@H]([C@@H](O1)C2=C(C(=NN2)C(=O)N)O)O)O |
SMILES |
CC1C(C(C(O1)C2=NNC(=C2O)C(=O)N)O)O |
SMILES canonique |
CC1C(C(C(O1)C2=C(C(=NN2)C(=O)N)O)O)O |
Synonymes |
5'-deoxypyrazofurin |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




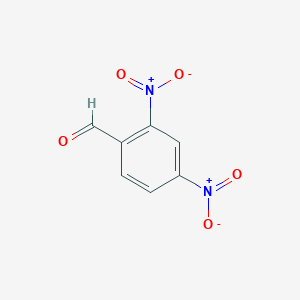
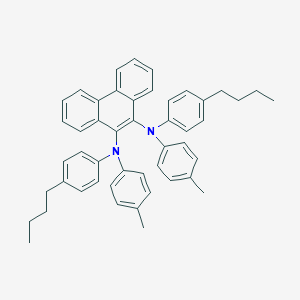
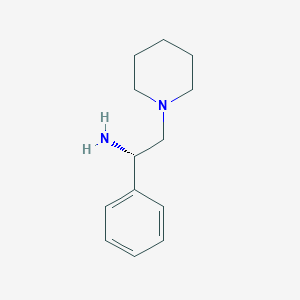
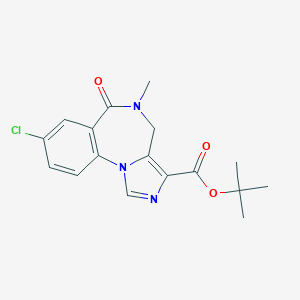
![2-[dimethylamino(fluoro)phosphoryl]oxy-N,N-dimethylethanamine](/img/structure/B114735.png)
![N-(Cyclopropylmethyl)-N-[1-(pyridin-4-yl)ethyl]thiourea](/img/structure/B114737.png)


